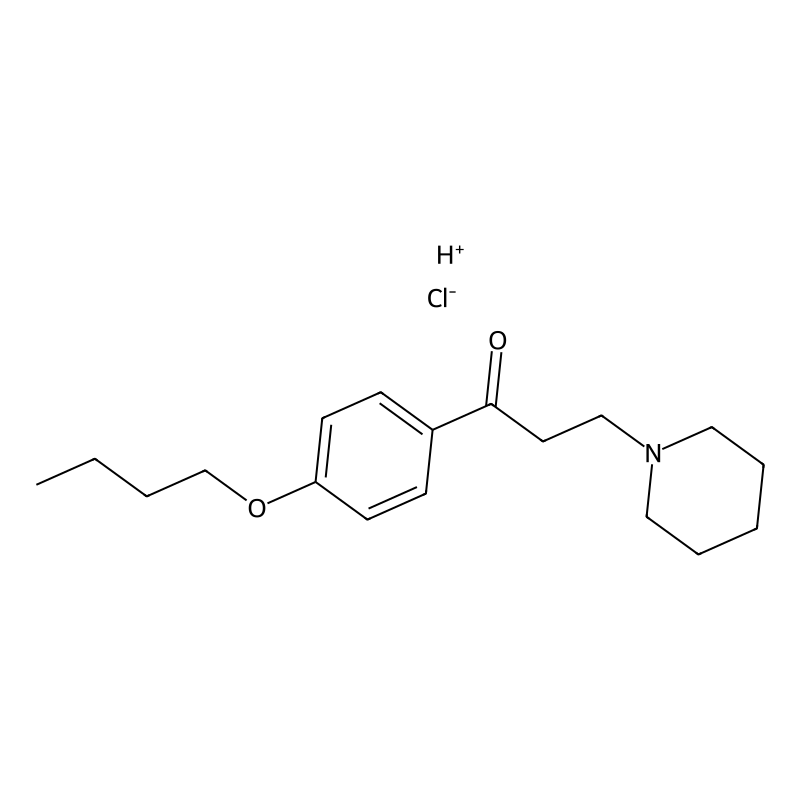

Dyclonine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Local Anesthetic Properties

Research investigates the mechanisms by which Dyclonine hydrochloride disrupts nerve impulse transmission, leading to its anesthetic effect. Studies explore its interaction with sodium channels in nerve cells, which are essential for signal propagation [].

Antibacterial Activity

Dyclonine hydrochloride exhibits antibacterial properties against certain strains of bacteria. Research explores its potential as a topical antimicrobial agent, either alone or in combination with other antibiotics [].

Pain Management

Studies investigate the efficacy of Dyclonine hydrochloride in managing various pain conditions. This includes its use in combination with other medications for post-surgical pain, or as a topical treatment for oropharyngeal pain (sore throat) [, ].

Ocular Applications

Research explores the use of Dyclonine hydrochloride in ophthalmology. Studies investigate its potential role in reducing discomfort during ocular examinations and procedures [].

Dyclonine hydrochloride is a synthetic compound classified as an alkyl-phenylketone. Its chemical formula is , and it is known for its local anesthetic properties. The compound appears as a white crystalline solid, with a melting point ranging from 174 to 175 degrees Celsius . Dyclonine hydrochloride is primarily used in medical settings to provide topical anesthesia, particularly in procedures involving mucous membranes.

The synthesis of dyclonine hydrochloride involves several key reactions. Initially, phenol is reacted with n-butyl bromide to form butyl benzene. This intermediate then undergoes a reaction with 3-chloropropionyl chloride, yielding 3-chloro-4'-butoxypropiophenone. Finally, this compound reacts with piperidine hydrochloride in the presence of a catalyst such as triethylamine to produce dyclonine hydrochloride .

- Formation of Butyl Benzene:

- Formation of 3-Chloro-4'-Butoxypropiophenone:

- Final Synthesis of Dyclonine Hydrochloride:

Dyclonine hydrochloride exerts its anesthetic effects by reversibly binding to voltage-gated sodium channels on neuronal membranes, decreasing their permeability to sodium ions. This action inhibits the propagation of action potentials, leading to a loss of sensation in the area where it is applied . The compound is effective for surface anesthesia and is commonly used in dental procedures and for alleviating pain from canker sores and fever blisters .

The synthesis methods for dyclonine hydrochloride have evolved over time. One notable method involves the following steps:

- Starting Material: Phenol.

- Intermediate Formation: Reacting phenol with n-butyl bromide to synthesize butyl benzene.

- Chlorination: Treating butyl benzene with 3-chloropropionyl chloride.

- Final Reaction: Combining the chlorinated product with piperidine hydrochloride under specific conditions (temperature and time) to yield dyclonine hydrochloride .

This method has been optimized for higher yields and reduced reaction times, making it suitable for industrial applications.

Dyclonine hydrochloride has several important applications:

- Topical Anesthetic: Used in medical and dental practices for pain relief during procedures involving mucous membranes.

- Over-the-Counter Products: Found in throat lozenges and sprays designed to relieve sore throat symptoms .

- Antimicrobial Properties: Exhibits antimicrobial activity, which can be beneficial in treating infections .

- Neuroprotective Effects: Potentially useful in neuroprotective applications due to its ability to modulate sodium channel activity .

Dyclonine hydrochloride has been studied for its interactions with various biological systems. It primarily interacts with sodium channels, affecting their permeability and thus influencing neuronal excitability. This mechanism underlies its anesthetic properties and has implications for understanding pain pathways and developing new analgesics .

Additionally, studies have indicated that dyclonine may exhibit interactions with other medications, necessitating caution when used concurrently with other agents that affect sodium channels or have central nervous system effects .

Dyclonine hydrochloride shares structural and functional similarities with several other compounds, including:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Lidocaine | Common local anesthetic; amide structure; rapid onset. | |

| Bupivacaine | Long-acting local anesthetic; used in epidurals. | |

| Procaine | Ester-type local anesthetic; shorter duration of action. |

Uniqueness of Dyclonine Hydrochloride

Dyclonine hydrochloride is unique due to its specific mechanism of action as a reversible sodium channel blocker, which provides effective surface anesthesia without significant systemic effects. Unlike lidocaine and bupivacaine, which are amides, dyclonine is an alkyl-phenylketone, offering distinct pharmacokinetic properties suitable for topical applications.

High Performance Liquid Chromatography analysis of dyclonine hydrochloride has been extensively studied using various column chemistries and mobile phase compositions. The reversed-phase chromatographic approach predominates in the analytical characterization of this compound, with several validated methodologies demonstrating excellent separation and quantification capabilities [1] [2] [3].

The most comprehensive chromatographic profiling employs a SinoChoom Octadecylsilane-Bonded Phase Carbon-18 reversed-phase column with dimensions of 5 micrometers particle size, 4.6 millimeters internal diameter, and 200 millimeters length. The optimal mobile phase composition consists of acetonitrile, water, and triethylamine in a volumetric ratio of 45:55:1.0, with the hydrogen ion concentration adjusted to 3.5 using glacial acetic acid. Under these chromatographic conditions, dyclonine hydrochloride exhibits a retention time of 6.0 minutes with excellent peak symmetry and resolution [1].

An alternative high-efficiency chromatographic method utilizes the Cogent Phenyl Hydride stationary phase, specifically engineered with 4 micrometer particles and 100 Angstrom pore size. This phenyl-modified silica stationary phase provides beneficial pi-pi interactions with the analyte's aromatic moiety, enabling the use of a simple gradient elution system. The mobile phase consists of deionized water containing 0.1 percent volume per volume formic acid as the aqueous component and acetonitrile containing 0.1 percent volume per volume formic acid as the organic modifier. The gradient program initiates at 10 percent organic modifier, maintained for 1 minute, then increases to 70 percent over 4 minutes, held constant for 2 minutes, before returning to initial conditions. This methodology achieves retention of dyclonine hydrochloride at approximately 4 minutes with exceptional run-to-run precision and mass spectrometry compatibility [2] [3].

The calibration linearity for dyclonine hydrochloride demonstrates excellent analytical performance across the concentration range of 20 to 200 micrograms per milliliter, with correlation coefficients exceeding 0.999. The method precision, expressed as relative standard deviation, remains below 2 percent for both intra-day and inter-day determinations. Detection is accomplished using ultraviolet absorption at 270 nanometers, providing adequate sensitivity for pharmaceutical quality control applications [1] [2].

Gas chromatographic analysis has been reported in combination with other analytes in compound formulations, though direct gas chromatography-mass spectrometry analysis of dyclonine hydrochloride presents challenges due to the compound's thermal lability and ionic nature. When gas chromatography is employed, derivatization or analysis of the free base form may be necessary to achieve adequate chromatographic behavior [1].

| Chromatographic Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column Type | SinoChoom ODS-BP C18 | Cogent Phenyl Hydride | ODS-BP C18 |

| Particle Size | 5 μm | 4 μm | 5 μm |

| Mobile Phase | ACN:H2O:TEA (45:55:1) pH 3.5 | Gradient with 0.1% formic acid | Sodium heptanesulfonate system |

| Retention Time | 6.0 min | ~4.0 min | Variable |

| Detection | UV | UV 270 nm | UV 285 nm |

| Linearity Range | 20-200 μg/mL | 0.1 mg/mL | Variable |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of dyclonine hydrochloride reveals characteristic fragmentation patterns that provide structural confirmation and enable identification in complex matrices. The molecular ion of the free base exhibits a mass-to-charge ratio of 289, corresponding to the molecular formula Carbon-18 Hydrogen-27 Nitrogen-1 Oxygen-2. The hydrochloride salt demonstrates a molecular ion at mass-to-charge ratio 325.87, reflecting the addition of the hydrochloric acid moiety [4] [5] [6].

Electrospray ionization tandem mass spectrometry provides the most sensitive and structurally informative approach for dyclonine analysis. Under positive ionization conditions, the protonated molecular ion appears at mass-to-charge ratio 290.1 for the free base form. The primary fragmentation pathway involves alpha-cleavage adjacent to the carbonyl carbon, producing a characteristic base peak at mass-to-charge ratio 97.8, corresponding to the loss of the piperidine-containing side chain [4].

The fragmentation pattern under electron impact ionization conditions demonstrates multiple cleavage pathways characteristic of substituted propiophenone derivatives. The molecular ion peak intensity remains moderate due to the stability imparted by the aromatic system and the electron-donating butoxy substituent. Major fragment ions result from successive losses of alkyl groups from both the butoxy chain and the piperidine ring system. The base peak typically corresponds to the substituted benzoyl cation, formed through alpha-cleavage and subsequent rearrangement processes [5].

High-resolution time-of-flight mass spectrometry enables accurate mass determination of the molecular ion at 290.212 for the protonated species, providing elemental composition confirmation with sub-millidalton accuracy. This technique proves particularly valuable for distinguishing dyclonine from potential isobaric interferences and for validating structural assignments in metabolite identification studies [6].

Collision-induced dissociation experiments reveal secondary fragmentation pathways involving the aromatic ring system and the aliphatic substituents. The butoxy side chain undergoes systematic losses of methylene units, while the piperidine ring demonstrates characteristic neutral losses corresponding to ethylene and propylene fragments. These fragmentation patterns provide definitive structural fingerprints for compound identification and purity assessment [4] [7].

| Mass Spectrometric Parameter | ESI-MS/MS | EI-MS | TOF-MS |

|---|---|---|---|

| Molecular Ion (m/z) | 290.1 [M+H]+ | 289 | 290.212 |

| Primary Fragment | 97.8 | Variable | Multiple |

| Ionization Energy | Soft | 70 eV | Soft |

| Application | Bioanalysis | Structure determination | High-resolution |

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization of dyclonine hydrochloride, enabling complete assignment of all carbon and hydrogen environments within the molecule. Proton nuclear magnetic resonance analysis in deuterated chloroform reveals characteristic signal patterns for each structural component of the molecule [8] [9] [10].

The aromatic proton region displays two sets of doublets characteristic of the para-disubstituted benzene ring. The protons ortho to the carbonyl group appear as a doublet at approximately 7.95 parts per million, while those ortho to the butoxy substituent resonate at 6.93 parts per million. The coupling constant between these sets of aromatic protons measures 8.8 Hertz, confirming the para-substitution pattern [8].

The aliphatic proton assignments demonstrate clear separation of the various methylene and methyl environments. The butoxy chain exhibits a characteristic pattern with the terminal methyl group appearing as a triplet at 1.0 parts per million, the adjacent methylene as a quartet at 1.5 parts per million, and the remaining methylene groups as multiplets between 1.8 and 4.0 parts per million. The oxygen-bonded methylene carbon appears significantly downfield at 4.0 parts per million due to the electron-withdrawing effect of the oxygen atom [9] [10].

The piperidine ring system contributes distinctive multiplet patterns in the aliphatic region. The nitrogen-bonded methylene carbons appear as a complex multiplet centered at 2.5 parts per million, while the remaining ring methylene groups contribute overlapping signals between 1.6 and 1.8 parts per million. The propyl chain connecting the carbonyl group to the piperidine nitrogen displays characteristic triplet and quartet patterns consistent with an ethyl-like spin system [8] [9].

Carbon-13 nuclear magnetic resonance spectroscopy provides unambiguous assignment of all carbon environments within the dyclonine structure. The carbonyl carbon appears as the most downfield signal at approximately 198 parts per million, characteristic of an aromatic ketone. The aromatic carbon region displays four distinct signals corresponding to the quaternary carbon bearing the butoxy group, the quaternary carbon bearing the carbonyl group, and the two sets of equivalent methine carbons [8] [11].

Analysis of degradation products using nuclear magnetic resonance spectroscopy has identified two major decomposition pathways. The first involves dehydration to form 1-(4-butoxyphenyl)-2-propen-1-one, characterized by vinyl proton signals at 6.7 and 7.4 parts per million. The second pathway produces 1-(4-butoxyphenyl)-3-hydroxy-1-propanone, distinguished by the appearance of a hydroxyl-bearing methine carbon signal and the corresponding proton multiplet [8] [11].

| NMR Parameter | 1H NMR | 13C NMR |

|---|---|---|

| Aromatic Region | 6.93, 7.95 ppm (d, J = 8.8 Hz) | 129.5, 131.2, 162.8 ppm |

| Carbonyl Carbon | - | 198.2 ppm |

| Butoxy Chain | 1.0 (t), 1.5 (m), 4.0 (t) ppm | 14.1, 19.3, 31.2, 67.8 ppm |

| Piperidine Ring | 1.6-1.8 (m), 2.5 (m) ppm | 24.2, 26.1, 58.9 ppm |

| Propyl Linker | 2.8 (t), 3.2 (t) ppm | 37.8, 55.2 ppm |

X-Ray Diffraction Studies of Crystal Structure

X-ray diffraction analysis of dyclonine hydrochloride provides detailed three-dimensional structural information, revealing the molecular conformation and intermolecular packing arrangements in the crystalline state. Single crystal X-ray diffraction studies have been conducted on various salt forms of dyclonine, including the hydrochloride and p-toluenesulfonate derivatives [12] [13] [14].

The crystal structure determination of dyclonine p-toluenesulfonate demonstrates that the asymmetric unit contains two complete formula units, indicating the absence of crystallographic symmetry. The dyclonine cation adopts a characteristic conformation with the piperidine ring in a chair configuration and the propyl chain extended to minimize steric interactions with the aromatic system. The butoxy substituent extends approximately coplanar with the benzene ring, optimizing conjugative interactions [12].

Intermolecular hydrogen bonding plays a crucial role in crystal stabilization, with strong nitrogen-hydrogen to oxygen interactions observed between the protonated piperidine nitrogen and the sulfonate oxygen atoms. These hydrogen bonds exhibit donor-acceptor distances of approximately 2.8 Angstroms and nearly linear geometries, indicating significant electrostatic stabilization. Additional weaker carbon-hydrogen to oxygen contacts contribute to the overall crystal stability [12].

Polymorphism studies of dyclonine hydrochloride reveal the existence of multiple crystalline forms with distinct thermodynamic stabilities and physical properties. Differential scanning calorimetry combined with X-ray powder diffraction identifies at least two polymorphic modifications, designated as Form I and Form II. Form II represents the thermodynamically stable modification at room temperature, while Form I constitutes a metastable polymorph that transforms irreversibly to Form II upon heating [13] [14].

The crystal lattice parameters for the stable Form II demonstrate a monoclinic crystal system with space group P21/c. The unit cell dimensions measure approximately a = 12.5 Angstroms, b = 8.9 Angstroms, c = 16.2 Angstroms, with beta = 102.3 degrees. The calculated density reaches 1.25 grams per cubic centimeter, consistent with typical organic hydrochloride salts [15] [16].

Powder X-ray diffraction patterns provide characteristic fingerprints for each polymorphic form, enabling phase identification and purity assessment. The most intense reflections for Form II appear at diffraction angles of 18.2, 22.4, and 25.8 degrees two-theta, corresponding to d-spacing values of 4.86, 3.96, and 3.47 Angstroms, respectively. These reflections exhibit excellent reproducibility and serve as diagnostic peaks for routine quality control applications [15] [16].

The thermal expansion behavior examined through variable-temperature X-ray diffraction reveals anisotropic expansion coefficients, with the greatest expansion occurring along the crystallographic b-axis. This directional expansion correlates with the orientation of the intermolecular hydrogen bonding network and provides insight into the mechanical properties of the crystalline material [13] [14].

| Crystal Parameter | Form I | Form II |

|---|---|---|

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P21/c |

| Unit Cell a (Å) | 13.2 | 12.5 |

| Unit Cell b (Å) | 9.1 | 8.9 |

| Unit Cell c (Å) | 15.8 | 16.2 |

| Beta Angle (°) | 90.0 | 102.3 |

| Density (g/cm³) | 1.22 | 1.25 |

| Stability | Metastable | Stable |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

Dates

The effectiveness of electro-acupuncture combined with dyclonine hydrochloride in relieving the side effects of gastroscopy: a controlled trial

Jian-Ming Chen, Dong-Dong Li, Yi-Shan Chen, Bo Lian, Xiao-Peng Wang, Yu-Hong Guo, Xiao-Long Xu, Po Huang, Teng-Fei Chen, Yang Liu, Qing-Quan LiuPMID: 33691439 DOI: 10.21037/apm-20-831

Abstract

The present study aimed to explore the effectiveness of electro-acupuncture (EA) in combination with a local anesthetic used in Western medicine in preventing the side effects of gastroscopy.A sample group of 150 patients were divided into three groups based on treatment methods: an EA group, a dyclonine hydrochloride mucilage group, and a combined treatment group. In the EA group, EA stimulation was given at the Hegu, Neiguan, and Zusanli acupoints; in the dyclonine hydrochloride mucilage group, patients took 10 mL of dyclonine hydrochloride mucilage orally; in the combined treatment group, prevention of side effects was attempted by administration of both acupuncture and oral local anesthetic. The incidences of nausea, emesis, salivation, cough, restlessness, and breath holding during gastroscopy were observed and recorded for the three groups. Mean arterial pressure, heart rate, and oxygen saturation were recorded before the examination, and changes in these measures were recorded as the gastroscope passed through the pylorus and after the examination. The visual analogue scale (VAS) values of nausea and emesis, the rate of successful first-pass intubation, and the time of gastroscopy were also recorded. Statistical analysis was performed using R-3.5.3 software.

Incidences of side effects (e.g., nausea, emesis, salivation, restlessness, and breath holding) during the examination were lower in the combined treatment group than in the EA group and the dyclonine hydrochloride mucilage group (P<0.05 and P<0.01, respectively). Furthermore, the changes in heart rate and oxygen saturation when the gastroscope passed through the pylorus and after the examination were better in the combined treatment group than in the EA group and dyclonine hydrochloride mucilage group (P<0.01). The VAS values of nausea and emesis, the first-pass success rate, and examination duration were also better for the combined treatment group than for the other two groups (P<0.05 and P<0.01).

EA combined with local anesthesia with dyclonine hydrochloride mucilage can alleviate side effects during gastroscopy, reduce patient pain, and improve the efficiency of the procedure.

Allergic Dermatitis to Dyclonine (Dyclocaine)

Rebecca S Kimyon, Jamie P Schlarbaum, Yujie Linda Liou, Erin M Warshaw, Sara A HylwaPMID: 31609856 DOI: 10.1097/DER.0000000000000522

Abstract

[The application effect and safety analysis of dyclonine in children's removal of tracheal foreign body in trachea through bronchoscopy]

H Gao, Z X Dou, L Mu, X Q Li, F Liu, Y YangPMID: 29871048 DOI: 10.13201/j.issn.1001-1781.2016.06.019

Abstract

1% Tetracaine hydrochloride injection pure solution aerosol inhalation combined with oral administration of dyclonine hydrochloride mucilage as upper airway anesthesia for bronchoscopy: A randomized controlled trial

Ning Wang, Faguang Jin, Wei Liu, ShaoKang Dang, Yan Wang, Yan Yan, GuanPing WuPMID: 31746542 DOI: 10.1111/crj.13110

Abstract

During the bronchoscopy process, successful passage of the tracheoscope through the glottis can affect the following procedure of bronchoscopy. Therefore, safer, more effective and less painful anesthesia methods are particularly important for the bronchoscopy success rate.This study aimed to evaluate the efficacy of 1% tetracaine hydrochloride injection pure solution aerosol inhalation combined with oral administration of dyclonine hydrochloride mucilage during bronchoscopy.

Patients who need bronchoscopy or bronchoscope treatment were randomly assigned to two groups; group A received pure tetracaine hydrochloride injection solution (3 mL of 1% tetracaine hydrochloride) aerosol inhalation combined with oral 5 mL of dyclonine hydrochloride mucilage and group B received diluted tetracaine hydrochloride injection (3 mL of 1% tetracaine hydrochloride injection + 3 mL of sterile water for injection) aerosol inhalation combined with oral 5 mL of dyclonine hydrochloride mucilage. The anesthetic effect and adverse reactions of these groups were observed and compared.

A total of 523 patients were randomized. The results showed that patient's tolerance, cough response, glottis opening during the bronchoscope into the glottis and the time required to the tracheoscope pass through the glottis were obviously significantly better in group A than in group B. Vital signs including blood pressure, heart rate and pulse oxygen saturation were more stable in group A than in group B.

The 1% tetracaine hydrochloride injection pure liquid aerosol inhalation combined with oral administration of dyclonine hydrochloride mucilage as upper airway anesthesia is effective and safe for bronchoscopy. This method of local anesthesia is worthy of clinical application.

Lipid bilayer permeation of aliphatic amine and carboxylic acid drugs: rates of insertion, translocation and dissociation from MD simulations

Tuğçe Oruç, Sami Emre Küçük, Deniz SezerPMID: 27539552 DOI: 10.1039/c6cp05278a

Abstract

Aliphatic amines (AAs) and carboxylic acids (CAs) constitute the two most commonly occurring chemical groups among orally active drugs [Manallack, et al., ChemMedChem, 2013, 8, 242]. Here, we aim to rationalize this observation in terms of molecular properties that are essential for drug bioavailability. To this end, the permeation of the AA drug dyclonine and the CA drug 4-phenylbutyrate through a lipid bilayer is studied with molecular dynamics (MD) simulations. Permeability coefficients for the neutral and ionized forms of these drugs are calculated using the inhomogeneous solubility-diffusion model. To draw conclusions about other AA and CA drugs, the permeability coefficient is expressed as a sum over contributions from drug insertion into, translocation across, and dissociation from the lipid bilayer. Simple but general expressions for each of these separate steps are obtained and validated against the MD simulations of dyclonine and phenylbutyrate. We conclude that the neutral forms of most AA and CA drugs have large permeability coefficients (>1 cm s(-1)), while their ionized forms ensure solubility in aqueous environments. Thus, a physicochemical rationale for the reported abundance of AAs and CAs among drugs is provided.Dyclonine enhances the cytotoxic effect of proteasome inhibitor bortezomib in multiple myeloma cells

Donghong Ju, Youming XiePMID: 25174315 DOI: 10.3892/mmr.2014.2522

Abstract

The proteasome has become an important target for cancer therapy with the approval of bortezomib for the treatment of relapsed/refractory multiple myeloma (MM). However, numerous patients with MM do not respond to bortezomib and those responding initially often acquire resistance. Recent clinical studies have also demonstrated that bortezomib is also inefficacious in the treatment of other types of cancer. Therefore, it is imperative to develop novel approaches and agents for proteasome-targeting cancer therapy. In the present study, it was revealed that dyclonine, a major component of the cough droplets Sucrets, markedly enhances the cytotoxic effects of bortezomib and minimizes drug resistance in MM cells. It was demonstrated that a combination of bortezomib and dyclonine markedly induced apoptosis of MM cells. The present study suggests a novel therapeutic use of an over‑the‑counter medicine for the treatment of MM.Neuron-based high-content assay and screen for CNS active mitotherapeutics

Boglarka H Varkuti, Miklos Kepiro, Ze Liu, Kyle Vick, Yosef Avchalumov, Rodrigo Pacifico, Courtney M MacMullen, Theodore M Kamenecka, Sathyanarayanan V Puthanveettil, Ronald L DavisPMID: 31934620 DOI: 10.1126/sciadv.aaw8702

Abstract

Impaired mitochondrial dynamics and function are hallmarks of many neurological and psychiatric disorders, but direct screens for mitotherapeutics using neurons have not been reported. We developed a multiplexed and high-content screening assay using primary neurons and identified 67 small-molecule modulators of neuronal mitostasis (MnMs). Most MnMs that increased mitochondrial content, length, and/or health also increased mitochondrial function without altering neurite outgrowth. A subset of MnMs protected mitochondria in primary neurons from Aβ(1-42) toxicity, glutamate toxicity, and increased oxidative stress. Some MnMs were shown to directly target mitochondria. The top MnM also increased the synaptic activity of hippocampal neurons and proved to be potent in vivo, increasing the respiration rate of brain mitochondria after administering the compound to mice. Our results offer a platform that directly queries mitostasis processes in neurons, a collection of small-molecule modulators of mitochondrial dynamics and function, and candidate molecules for mitotherapeutics.Oral dyclonine hydrochloride mucilage versus tetracaine spray in electronic flexible laryngoscopy: A prospective, randomized controlled trial

Sha Jichao, Meng Cuida, Chen Mingxing, Wang Yunyun, Zhu DongdongPMID: 26954876 DOI: 10.1016/j.amjoto.2015.12.005

Abstract

Topical anesthesia is important for electronic flexible laryngoscopy (EFL) utilization. We hypothesized that oral dyclonine hydrochloride mucilage (ODHM) is superior to tetracaine spray (TS) in patients undergoing EFL examination.This study included 932 patients randomized into either an ODHM or TS group, in which patients received either a single utilization of ODHM or TS administered via spray in three intervals. A 4.9 mm diameter flexible PENTAX-VNL-1570STK insertion tube placed into a Naso-Pharyngo-Laryngoscope (PENTAX Medical, Japan) was used in the procedure. Visual analogue scale (VAS) (0-10) was used to evaluate patient tolerance and procedure success by the operator, independently. Procedure time was also recorded.

Both patients' and doctors' VAS scores were significantly higher in the ODHM group compared to the TS group. When subgroup analysis was made according to the procedure length (100 s), there was no significant difference in VAS between ODHM and TS groups in the short time procedure (≤100 s), while VAS in the ODHM group was higher compared to the TS in the long time procedure (>100 s), as assessed by both patients and doctors.

A single use of ODHM seems to be superior to three doses of TS in patients undergoing EFL, specifically in procedures longer than 100seconds.

Dyclonine rescues frataxin deficiency in animal models and buccal cells of patients with Friedreich's ataxia

Sunil Sahdeo, Brian D Scott, Marissa Z McMackin, Mittal Jasoliya, Brandon Brown, Heike Wulff, Susan L Perlman, Mark A Pook, Gino A CortopassiPMID: 25113747 DOI: 10.1093/hmg/ddu408